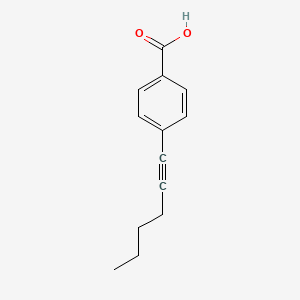

Benzoic acid, 4-(1-hexyn-1-yl)-

Description

Contextual Significance of Aromatic Carboxylic Acid Derivatives in Modern Synthesis

Aromatic carboxylic acids and their derivatives are fundamental building blocks in modern organic synthesis due to their versatile reactivity and widespread presence in biologically active molecules and functional materials. numberanalytics.com The carboxyl group can undergo a variety of transformations, making these compounds valuable intermediates. numberanalytics.com

Key synthetic applications include:

Esterification and Amide Formation: Aromatic carboxylic acids readily react with alcohols and amines to form esters and amides, respectively. numberanalytics.com These reactions are crucial in the synthesis of pharmaceuticals, polymers, and fragrances. numberanalytics.comnumberanalytics.com

Cross-Coupling Reactions: The carboxylic acid group can be converted into other functionalities that participate in cross-coupling reactions. For instance, decarboxylative coupling reactions allow the carbon-carbon bond formation, expanding the synthetic utility of these compounds beyond traditional methods. princeton.edunih.gov

Precursors for Other Functional Groups: The carboxyl group can be reduced to an alcohol or converted to an acyl halide, which is a highly reactive intermediate for further transformations. orgsyn.org

The inherent functionality of aromatic carboxylic acids makes them indispensable in creating complex molecular architectures for various applications, from drug discovery to materials science. numberanalytics.comchemimpex.com

Strategic Importance of Alkynyl Functionalities in Advanced Molecular Design

The alkynyl group (a carbon-carbon triple bond) is a highly versatile and strategically important functional group in advanced molecular design. researchgate.netmdpi.com Its linear geometry and electronic properties offer unique advantages in constructing sophisticated molecules.

The strategic importance of alkynes stems from several key features:

Rigid Scaffolding: The linear and rigid nature of the alkyne bond provides a well-defined structural element, making it an excellent component for building molecular scaffolds, linkers in drug design, and components of materials with specific spatial arrangements. nih.gov

Versatile Reactivity: The triple bond is rich in π-electrons and can participate in a wide array of chemical transformations, including cycloadditions (like the well-known "click chemistry"), reductions to alkenes or alkanes, and additions of various reagents. researchgate.net This allows for the conversion of the alkyne into other functional groups under mild conditions. researchgate.net

Bio-orthogonality: Terminal alkynes are often used as "handles" in biological systems. They are stable under most biological conditions but can react selectively with specific partners (like azides in copper-catalyzed or strain-promoted cycloadditions), enabling their use in bioconjugation and chemical biology to label and track molecules. researchgate.net

Electronic Properties: The sp-hybridized carbons of an alkyne influence the electronic properties of a molecule. They are utilized in the design of conductive polymers, molecular wires, and other functional organic materials. chemimpex.com

Research Trajectories and Motivations for Investigating Benzoic Acid, 4-(1-hexyn-1-yl)-

While specific research focusing exclusively on Benzoic acid, 4-(1-hexyn-1-yl)- is not extensively documented, the motivations for its investigation can be inferred from studies on closely related compounds, such as 4-ethynylbenzoic acid and other 4-alkynylbenzoic acids. The primary research interest in this class of molecules lies in their potential application as building blocks for liquid crystals, polymers, and biologically active molecules.

Key Research Directions:

Liquid Crystals: Benzoic acid derivatives are known to form liquid crystalline phases through hydrogen bonding. nih.govresearchgate.net The introduction of a rigid alkynyl group, like the 1-hexynyl substituent, can influence the mesomorphic properties, such as the thermal range and stability of the liquid crystal phases. nih.govnih.gov The alkyl chain length of the alkynyl group plays a crucial role in determining these properties. nih.gov

Functional Polymers: The alkyne and carboxylic acid functionalities serve as anchor points for polymerization. For example, 4-ethynylbenzoic acid is used to synthesize dendritic helical poly(phenylacetylene)s. sigmaaldrich.com Benzoic acid, 4-(1-hexyn-1-yl)- could similarly be used to create polymers with specific thermal or mechanical properties. chemimpex.com

Synthesis of Complex Molecules: The Sonogashira cross-coupling reaction is a powerful and common method for synthesizing arylalkynes like Benzoic acid, 4-(1-hexyn-1-yl)- from an aryl halide (e.g., 4-iodobenzoic acid) and a terminal alkyne (1-hexyne). libretexts.orgorganic-chemistry.orgresearchgate.net The resulting compound can then serve as a versatile intermediate for more complex targets through reactions at either the carboxylic acid or the triple bond. beilstein-journals.org A related compound, 2-(1-Hexyn-1-yl)benzoic Acid, is known as an intermediate in the synthesis of a metabolite of Apigenin, a biologically active flavonoid. usbio.netchemicalbook.com

The combination of the aromatic carboxylic acid and the alkynyl group in a single molecule provides a bifunctional platform for creating novel materials and complex organic structures.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Compounds This table presents data for compounds structurally similar to Benzoic acid, 4-(1-hexyn-1-yl)-, as specific data for the title compound is not readily available.

| Property | 2-(1-Hexyn-1-yl)benzoic Acid usbio.netechemi.com | 4-Ethynylbenzoic acid sigmaaldrich.com |

| CAS Number | 120870-47-5 | 10602-00-3 |

| Molecular Formula | C₁₃H₁₄O₂ | C₉H₆O₂ |

| Molecular Weight | 202.25 g/mol | 146.14 g/mol |

| Melting Point | 35 - 36 °C | ~200 °C |

| Appearance | Not specified | Powder or crystals |

Table 2: Synthetic Reactions of Aromatic Carboxylic Acids This table summarizes common transformations of the carboxylic acid functional group. numberanalytics.com

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Reagent or via Acid Chloride | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Benzyl Alcohol |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

Table 3: Applications of Alkynyl Functionalities in Molecular Design This table outlines the strategic uses of the alkyne group in various scientific fields.

| Application Area | Role of the Alkyne | Example |

| Medicinal Chemistry | Rigid linker, Pharmacophore component | PROTACs, Bioactive molecules nih.gov |

| Materials Science | Monomer for conductive polymers, Component of liquid crystals | Poly(phenylacetylene)s, Functionalized surfaces chemimpex.com |

| Chemical Biology | Bio-orthogonal handle for "click chemistry" | Fluorescent probes for imaging, Protein profiling chemimpex.comresearchgate.net |

| Organic Synthesis | Versatile intermediate for further functionalization | Cycloadditions, Hydrogenation, Hydration researchgate.net |

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hex-1-ynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFSWQRWLDUJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440722 | |

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180516-85-2 | |

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Advanced Structural Elucidation of Benzoic Acid, 4 1 Hexyn 1 Yl

Vibrational Spectroscopy Studies (Fourier Transform Infrared and Raman)

In the FTIR spectrum, the carboxylic acid group presents several characteristic bands. A broad absorption is typically observed in the 2500-3300 cm⁻¹ region, arising from the O-H stretching vibration of the hydrogen-bonded dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid dimer gives rise to a strong absorption band typically around 1700-1680 cm⁻¹. Another significant band for the carboxylic acid is the C-O stretching vibration, which is coupled with O-H in-plane bending, usually appearing in the 1320-1210 cm⁻¹ range. Out-of-plane O-H bending can also be observed as a broad band around 920 cm⁻¹. nih.govresearchgate.netznaturforsch.com

The internal alkyne (C≡C) stretch in 4-(1-hexyn-1-yl)benzoic acid is expected to show a weak to medium intensity band in the 2260-2190 cm⁻¹ region in the FTIR spectrum. Due to the asymmetry of the substitution around the alkyne, this peak should be observable. In Raman spectroscopy, the C≡C stretching vibration is expected to be significantly more intense due to the polarizability change during the vibration. researchgate.netresearchgate.net

The para-substituted benzene (B151609) ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically appear as a set of bands between 1625 cm⁻¹ and 1400 cm⁻¹. The para-substitution pattern gives rise to a characteristic strong out-of-plane C-H bending vibration in the 860-800 cm⁻¹ region in the FTIR spectrum. rsc.orgmdpi.com

Table 1: Characteristic Vibrational Frequencies for Benzoic acid, 4-(1-hexyn-1-yl)-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | FTIR |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 2960-2850 | FTIR, Raman |

| C≡C Stretch (Internal Alkyne) | 2260-2190 | FTIR (weak), Raman (strong) |

| C=O Stretch (Carboxylic Acid) | 1700-1680 | FTIR |

| Aromatic C=C Stretch | 1625-1400 | FTIR, Raman |

| C-O Stretch / O-H Bend (Carboxylic Acid) | 1320-1210 | FTIR |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and Multi-dimensional NMR Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzoic acid, 4-(1-hexyn-1-yl)- is expected to show distinct signals for the aromatic, alkyl chain, and carboxylic acid protons. The carboxylic acid proton (-COOH) is anticipated to be a broad singlet in the downfield region, typically between δ 10-13 ppm, due to hydrogen bonding and chemical exchange. The aromatic protons on the para-substituted ring will appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzene ring adjacent to the carboxylic acid group are expected to be more deshielded than those adjacent to the alkyne group. The methylene (B1212753) protons of the hexynyl chain adjacent to the alkyne (α to the triple bond) are expected to resonate around δ 2.4 ppm as a triplet. The other methylene protons of the hexyl chain will appear as multiplets in the upfield region (δ 1.4-1.6 ppm), and the terminal methyl group will be a triplet around δ 0.9 ppm. np-mrd.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons will show four distinct signals. The carbon bearing the carboxylic acid group (ipso-carbon) and the carbon bearing the hexynyl group will be quaternary and have lower intensities. The two sets of aromatic CH carbons will appear in the δ 120-140 ppm region. The two sp-hybridized carbons of the alkyne are expected to resonate in the δ 80-100 ppm range. The carbons of the hexyl chain will appear in the upfield region of the spectrum. chemicalbook.comchemicalbook.com

Multi-dimensional NMR Techniques: To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons in the hexyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the hexynyl chain, the aromatic ring, and the carboxylic acid group. For instance, an HMBC correlation between the protons of the methylene group adjacent to the alkyne and the aromatic carbons would confirm the attachment of the hexynyl group to the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzoic acid, 4-(1-hexyn-1-yl)-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0-13.0 (s, 1H) | 172.0 |

| Ar-H (ortho to COOH) | 8.05 (d, 2H) | 132.0 |

| Ar-H (ortho to alkyne) | 7.50 (d, 2H) | 130.0 |

| Ar-C (ipso to COOH) | - | 129.0 |

| Ar-C (ipso to alkyne) | - | 125.0 |

| -C≡C- | - | 92.0, 80.0 |

| -CH₂-C≡ | 2.45 (t, 2H) | 19.0 |

| -CH₂-CH₂-C≡ | 1.60 (m, 2H) | 30.0 |

| -CH₂-CH₃ | 1.45 (m, 2H) | 22.0 |

| -CH₃ | 0.95 (t, 3H) | 13.5 |

Note: Predicted values are based on established chemical shift ranges and data from similar structures. Actual experimental values may vary. np-mrd.orgchemicalbook.comchemicalbook.com

Ultraviolet-Visible Spectroscopy for Electronic Absorption and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in Benzoic acid, 4-(1-hexyn-1-yl)- consists of the substituted benzene ring conjugated with both the carboxylic acid and the hexynyl groups. This extended π-system is expected to give rise to characteristic absorption bands in the UV region.

Typically, substituted benzoic acids exhibit two main absorption bands. The more intense band, often referred to as the E2-band (ethylenic), appears at shorter wavelengths (around 230-250 nm) and is attributed to a π → π* transition involving the entire conjugated system. A second, less intense band, the B-band (benzenoid), is usually observed at longer wavelengths (around 270-290 nm) and corresponds to a π → π* transition that is more localized to the benzene ring. The presence of the hexynyl substituent is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzoic acid, due to the extension of the conjugated system. nih.govspectrabase.comnist.gov

Table 3: Expected UV-Vis Absorption Maxima for Benzoic acid, 4-(1-hexyn-1-yl)-

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E2-band) | ~240-260 | High |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound, and for deducing its structure through fragmentation analysis. For Benzoic acid, 4-(1-hexyn-1-yl)-, HRMS would be used to confirm its elemental composition of C₁₃H₁₄O₂.

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would provide the exact mass. The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses. A prominent fragment would likely correspond to the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion, and the loss of the carboxyl group (•COOH), leading to an [M-45]⁺ ion. Another significant fragmentation pathway could involve cleavage at the propargylic position, leading to the loss of a propyl radical (•C₃H₇) to form a stable benzylic-type cation. Cleavage of the entire hexynyl chain would also be a possible fragmentation route. nist.govnist.gov

Table 4: Expected High-Resolution Mass Spectrometry Data for Benzoic acid, 4-(1-hexyn-1-yl)-

| Ion | Formula | Calculated m/z | Fragmentation |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₄O₂ | 202.0994 | Molecular Ion |

| [M-OH]⁺ | C₁₃H₁₃O | 185.0966 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₁₂H₁₃ | 157.1017 | Loss of carboxyl group |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This technique serves as a fundamental confirmation of the compound's purity and empirical formula. For Benzoic acid, 4-(1-hexyn-1-yl)- (C₁₃H₁₄O₂), the theoretical elemental composition can be calculated. Experimental values obtained from a purified sample should closely match these theoretical percentages to verify its stoichiometric composition.

Table 5: Elemental Analysis Data for Benzoic acid, 4-(1-hexyn-1-yl)-

| Element | Theoretical % |

|---|---|

| Carbon (C) | 77.20% |

| Hydrogen (H) | 6.98% |

Chemical Reactivity and Transformative Potential of Benzoic Acid, 4 1 Hexyn 1 Yl

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in Benzoic acid, 4-(1-hexyn-1-yl)- is a versatile functional handle that can undergo a variety of transformations to produce a range of important derivatives. These reactions are fundamental in organic synthesis and materials science.

Formation of Esters, Amides, and Acyl Halides

The carboxylic acid functionality can be readily converted into esters, amides, and acyl halides, which are key intermediates for further chemical modifications.

Esters: Esterification of the carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.ukmasterorganicchemistry.combritannica.com This is an equilibrium-driven process, and to obtain high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.uk

Amides: Amide bond formation is a cornerstone of organic and medicinal chemistry. Direct condensation of the carboxylic acid with a primary or secondary amine is possible but often requires high temperatures to drive off water. More commonly, coupling agents are employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid facilitate amide bond formation under milder conditions.

Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive intermediates that can be synthesized from carboxylic acids. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. chemicalbook.commasterorganicchemistry.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying purification. masterorganicchemistry.com Similarly, oxalyl chloride is a mild and efficient reagent for this conversion. chemicalbook.com

Table 1: Synthesis of Carboxylic Acid Derivatives

| Derivative | Reagents and Conditions | Product |

|---|---|---|

| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | 4-(1-hexyn-1-yl)benzoate ester |

| Amide | Amine (e.g., Primary or Secondary), Coupling Agent (e.g., DCC) | N-substituted-4-(1-hexyn-1-yl)benzamide |

| Acyl Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 4-(1-hexyn-1-yl)benzoyl chloride |

Metal Coordination and Supramolecular Assembly Applications

The carboxylate group of Benzoic acid, 4-(1-hexyn-1-yl)- can act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). tudelft.nlrsc.org MOFs are crystalline materials with porous structures, and by incorporating ligands with additional functionalities like the alkyne group, it is possible to create MOFs with tailored properties for applications in gas storage, catalysis, and sensing. The specific geometry and connectivity of the resulting MOF are dictated by the coordination preference of the metal ion and the structure of the organic linker. nih.gov

Furthermore, the carboxylic acid moiety can participate in hydrogen bonding to form well-defined supramolecular assemblies. tandfonline.comchinesechemsoc.org The hydrogen-bonding interactions between carboxylic acid groups, or between carboxylic acids and other complementary functional groups, can lead to the formation of dimers, chains, or more complex networks in the solid state. mun.caacs.orgnih.gov This self-assembly behavior is a key principle in crystal engineering, allowing for the design of materials with specific structural and functional properties. tudelft.nl

Decarboxylative Reaction Pathways

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide. wikipedia.org While the direct decarboxylation of simple benzoic acids is challenging, decarboxylative cross-coupling reactions have emerged as powerful methods for forming new carbon-carbon bonds. wikipedia.orgsoci.orgresearchgate.netnih.govumich.edu In these reactions, the carboxylic acid is used as a surrogate for an organometallic reagent. For aryl alkynoic acids, this can be a route to synthesize internal alkynes by coupling with aryl halides or other electrophiles. These reactions are often catalyzed by transition metals like palladium or copper. nih.gov

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of Benzoic acid, 4-(1-hexyn-1-yl)- offers a rich platform for a variety of addition and cycloaddition reactions, enabling the introduction of diverse functionalities.

Click Chemistry Applications

The terminal alkyne is a key participant in "click chemistry," a set of powerful, reliable, and selective reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent. nih.gov The resulting triazole ring is a stable and versatile linker in various applications, from drug discovery to materials science.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition was developed. magtech.com.cnrsc.orgnih.govacs.org This reaction utilizes a strained cycloalkyne that reacts rapidly with an azide without the need for a metal catalyst. magtech.com.cnrsc.orgnih.gov While Benzoic acid, 4-(1-hexyn-1-yl)- itself is not strained, it can be reacted with a strained azide partner, or the alkyne functionality could be incorporated into a strained ring system through further synthesis. The rate of SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn

Table 2: Click Chemistry Reactions

| Reaction | Reactants | Catalyst | Product |

|---|---|---|---|

| CuAAC | Azide (R-N₃) | Copper(I) | 1,4-disubstituted 1,2,3-triazole |

| SPAAC | Strained Cycloalkyne | None | 1,2,3-triazole |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne's triple bond, leading to the formation of functionalized alkenes.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, including titanium, zinc, and late transition metals. acs.orgcapes.gov.braminer.orgthieme-connect.denih.gov The regioselectivity of the reaction, determining whether the nitrogen atom adds to the internal or terminal carbon of the alkyne, can often be controlled by the choice of catalyst and reaction conditions. For terminal alkynes, both Markovnikov and anti-Markovnikov addition products can potentially be formed.

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the triple bond, yielding vinylsilanes. rsc.orgresearchgate.netacs.orgnih.gov The regioselectivity of hydrosilylation of terminal alkynes is highly dependent on the catalyst used. For instance, some cobalt catalysts can be tuned to favor either the α- or β-vinylsilane product. rsc.org Rhodium and iridium complexes are also effective catalysts for this transformation. rsc.org

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to alkynes proceeds via an electrophilic addition mechanism. nih.govyoutube.com For terminal alkynes, the reaction typically follows Markovnikov's rule, where the halogen atom adds to the more substituted carbon atom. leah4sci.comyoutube.com However, under radical conditions, typically with HBr in the presence of peroxides, anti-Markovnikov addition can be achieved. youtube.com

Table 3: Hydrofunctionalization Reactions

| Reaction | Reagent | Catalyst/Conditions | Regioselectivity | Product |

|---|---|---|---|---|

| Hydroamination | Amine (R₂NH) | Transition Metal Catalyst | Catalyst Dependent | Enamine or Imine |

| Hydrosilylation | Hydrosilane (R₃SiH) | Transition Metal Catalyst | Catalyst Dependent | Vinylsilane |

| Hydrohalogenation | Hydrogen Halide (HX) | Electrophilic Addition | Markovnikov | Vinyl Halide |

| Hydrohalogenation | Hydrogen Bromide (HBr) | Peroxides (Radical) | Anti-Markovnikov | Vinyl Bromide |

Metal-Catalyzed Addition Reactions to Alkynes (e.g., Hydro-oxycarboxylation, Hydration, Cycloaddition)

The internal alkyne of Benzoic acid, 4-(1-hexyn-1-yl)- presents a site for various metal-catalyzed addition reactions, leading to the formation of more complex and functionalized molecules.

Hydro-oxycarboxylation: The intermolecular addition of carboxylic acids to internal alkynes is a direct and atom-economical method for synthesizing enol esters. While terminal alkynes are more commonly used, protocols for the hydro-oxycarbonylation of internal alkynes have been developed, often utilizing ruthenium, palladium, silver, and gold catalysts. These reactions can proceed with high chemo- and stereoselectivity. For Benzoic acid, 4-(1-hexyn-1-yl)-, this reaction could potentially be used to introduce another carboxyl-containing moiety, leading to a di-functionalized product with applications in polymer and materials science.

Hydration: The metal-catalyzed hydration of the alkyne in Benzoic acid, 4-(1-hexyn-1-yl)- is expected to yield a ketone. Acid-catalyzed hydration of alkynes, often in the presence of a mercury salt (HgSO₄) as a catalyst, proceeds via an enol intermediate which then tautomerizes to the more stable ketone. youtube.comchemistrysteps.com For an unsymmetrical internal alkyne like the one in the title compound, this reaction would likely lead to a mixture of two regioisomeric ketones.

Cycloaddition: The alkyne functionality can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic compounds. libretexts.orgslideshare.net For example, in a [4+2] cycloaddition, or Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org Another important class of reactions is the 1,3-dipolar cycloaddition, where the alkyne reacts with a 1,3-dipole (e.g., an azide or a nitrile oxide) to form a five-membered heterocyclic ring. These reactions provide a pathway to complex polycyclic and heterocyclic structures from Benzoic acid, 4-(1-hexyn-1-yl)-.

Table 1: Potential Metal-Catalyzed Addition Reactions

| Reaction Type | Catalyst/Reagents | Potential Product(s) |

|---|---|---|

| Hydro-oxycarboxylation | Ru, Pd, Ag, or Au catalyst, Carboxylic Acid | Enol ester |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Mixture of regioisomeric ketones |

| [4+2] Cycloaddition | Diene, Heat or Lewis Acid | Substituted cyclohexadiene derivative |

| 1,3-Dipolar Cycloaddition | Azide (e.g., Benzyl azide) | Triazole derivative |

Oxidative and Reductive Transformations of the Alkyne Functionality

The carbon-carbon triple bond in Benzoic acid, 4-(1-hexyn-1-yl)- is susceptible to both oxidation and reduction, allowing for its conversion into other functional groups.

Oxidative Transformations: A powerful oxidative transformation of alkynes is their cleavage to form carboxylic acids. A highly efficient method for the oxidative cleavage of both terminal and internal alkynes utilizes a ruthenium catalyst (RuO₂) with Oxone as the oxidant. acs.orgnih.govorganic-chemistry.orghku.hk This reaction proceeds in a buffered solvent system and can produce carboxylic acids in excellent yields. acs.orgnih.govhku.hk Applying this to Benzoic acid, 4-(1-hexyn-1-yl)- would result in the cleavage of the C-C triple bond to yield two carboxylic acids: benzoic acid and valeric acid. Another common method for alkyne cleavage is ozonolysis, followed by an oxidative workup.

Reductive Transformations: The alkyne can be reduced to either an alkene or an alkane, depending on the reagents and conditions employed.

Reduction to Alkanes: Complete hydrogenation of the alkyne to the corresponding alkane, 4-hexylbenzoic acid, can be achieved using hydrogen gas (H₂) with a platinum, palladium, or nickel catalyst. libretexts.orglibretexts.org This reaction proceeds through an alkene intermediate but typically goes to completion. libretexts.org

Reduction to cis-Alkenes: Partial hydrogenation to a cis-alkene can be accomplished using Lindlar's catalyst, which is a "poisoned" palladium catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). libretexts.orgyoutube.com This catalyst is less reactive and allows the reduction to be stopped at the alkene stage, with syn-addition of hydrogen leading to the cis-isomer.

Reduction to trans-Alkenes: The reduction of the alkyne to a trans-alkene can be achieved using sodium or lithium metal in liquid ammonia (B1221849). libretexts.org This reaction proceeds via a radical anion intermediate, and the stereochemistry is controlled to favor the more stable trans-alkene product.

Table 2: Summary of Oxidative and Reductive Transformations of the Alkyne

| Transformation | Reagents/Catalyst | Product |

|---|---|---|

| Oxidative Cleavage | RuO₂/Oxone | Benzoic acid and Valeric acid |

| Ozonolysis | 1. O₃ 2. H₂O₂ | Benzoic acid and Valeric acid |

| Full Hydrogenation | H₂, Pt/C or Pd/C or Ni | 4-Hexylbenzoic acid |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-4-(1-hexen-1-yl)benzoic acid |

| Partial Hydrogenation (trans) | Na or Li, NH₃ (l) | (E)-4-(1-hexen-1-yl)benzoic acid |

Reactivity of the Aromatic Ring System

The aromatic ring of Benzoic acid, 4-(1-hexyn-1-yl)- is subject to reactions that modify its structure, including electrophilic substitution and hydrogenation.

Electrophilic Aromatic Substitution Studies on Substituted Benzoic Acids

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. pressbooks.pubmasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituent(s).

In Benzoic acid, 4-(1-hexyn-1-yl)-, there are two substituents on the benzene ring: the carboxylic acid group (-COOH) and the 1-hexynyl group.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. doubtnut.comyoutube.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the rate of electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Alkynyl Group (-C≡CR): An alkynyl group is generally considered to be a deactivating group due to the sp-hybridization of the acetylenic carbons, which makes them more electronegative than sp² carbons. However, it is an ortho, para-director.

With both a meta-directing and an ortho, para-directing group on the ring, the position of electrophilic attack will be influenced by the combined effects of these two substituents. The incoming electrophile will likely substitute at the positions that are meta to the carboxyl group and ortho to the hexynyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(1-Hexyn-1-yl)-3-nitrobenzoic acid |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-4-(1-hexyn-1-yl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-(1-Hexyn-1-yl)-3-sulfobenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(1-Hexyn-1-yl)-3-acylbenzoic acid |

Catalytic Hydrogenation and Ring Saturation

The aromatic ring of Benzoic acid, 4-(1-hexyn-1-yl)- can be reduced to a cyclohexane (B81311) ring under specific catalytic conditions.

Catalytic Hydrogenation: The hydrogenation of benzoic acid to cyclohexanecarboxylic acid is an industrially important reaction. nih.gov This transformation typically requires high pressures and temperatures and is often carried out using ruthenium (Ru) or rhodium (Rh) catalysts. nih.gov For Benzoic acid, 4-(1-hexyn-1-yl)-, complete hydrogenation would saturate both the aromatic ring and the alkyne, yielding 4-hexylcyclohexanecarboxylic acid. Selective hydrogenation of the aromatic ring in the presence of the alkyne is challenging but may be possible under specific catalytic conditions.

Birch Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings, converting them into 1,4-cyclohexadienes. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. wikipedia.org For benzoic acid, the electron-withdrawing nature of the carboxyl group directs the reduction to yield 2,5-cyclohexadienecarboxylic acid. organic-chemistry.orgvedantu.com Applying this to Benzoic acid, 4-(1-hexyn-1-yl)- would be expected to reduce the aromatic ring while leaving the alkyne intact, leading to a 1,4-cyclohexadiene (B1204751) derivative.

Table 4: Hydrogenation and Reduction of the Aromatic Ring

| Reaction | Reagents/Catalyst | Product |

|---|---|---|

| Complete Hydrogenation | H₂ (high pressure), Ru/C or Rh/C | 4-Hexylcyclohexanecarboxylic acid |

| Birch Reduction | Na or Li, NH₃ (l), ROH | 4-(1-Hexyn-1-yl)-2,5-cyclohexadienecarboxylic acid |

Computational Chemistry and Theoretical Investigations of Benzoic Acid, 4 1 Hexyn 1 Yl

Quantum Mechanical Calculations (e.g., Density Functional Theory Studies)

Quantum mechanical calculations are fundamental to understanding the geometric and electronic properties of Benzoic acid, 4-(1-hexyn-1-yl)-. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy. Typically, calculations are performed using specific functionals, such as B3LYP or WB97XD, combined with a basis set like 6-311++G(d,p) or LANL2DZ, to optimize the molecular geometry and calculate various parameters. researchgate.netmdpi.com

For substituted benzoic acids, DFT methods are employed to determine optimized structural characteristics, including bond lengths, bond angles, and dihedral angles. niscpr.res.inactascientific.com For example, in a study on 4-(carboxyamino)-benzoic acid, DFT calculations at the B3LYP/6-311G level were used to obtain the optimized structure. actascientific.com The calculations revealed bond lengths for the phenyl ring C-C bonds to be in the range of 1.392 Å to 1.402 Å. actascientific.com Similarly, calculations for other benzoic acid derivatives have been performed to understand the planarity and orientation of the substituent groups relative to the benzene (B151609) ring. mdpi.comresearchgate.net These types of calculations for Benzoic acid, 4-(1-hexyn-1-yl)- would reveal how the linear 1-hexynyl group influences the geometry of the benzoic acid moiety. The agreement between calculated and experimental values for related structures is often very good, validating the use of these theoretical methods. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Benzoic Acid Derivative (4-(carboxyamino)-benzoic acid) using DFT

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-C (phenyl) | 1.392 - 1.402 Å |

| C-N | 1.390 - 1.395 Å | |

| C=O | 1.235 Å | |

| C-O | 1.361 Å | |

| O-H | 0.981 Å | |

| Bond Angle | C-N-C | 128.37° |

| C-N-H | 115.7 - 115.9° | |

| Dihedral Angle | Phenyl-Carboxyamino | -179.9° to +179.9° |

Note: This data is for 4-(carboxyamino)-benzoic acid, calculated at the B3LYP/6-311G level, and serves as an illustrative example of the types of parameters obtained from DFT studies. actascientific.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Natural Bond Orbital Analysis)

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. niscpr.res.in The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low reactivity (a "hard" molecule), whereas a small gap indicates higher reactivity (a "soft" molecule). niscpr.res.inresearchgate.net

For instance, DFT calculations on a triazole-substituted benzoic acid derivative yielded a HOMO energy of -6.303 eV, a LUMO energy of -2.243 eV, and an energy gap of 4.06 eV. niscpr.res.in Another study on 4-(carboxyamino)-benzoic acid found a HOMO of -6.82 eV, a LUMO of -1.82 eV, and a gap of 5.0 eV, confirming the molecule's stable structure. actascientific.com For Benzoic acid, 4-(1-hexyn-1-yl)-, the conjugated system involving the phenyl ring and the alkyne group would be expected to influence these energy levels significantly. reddit.com

Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects. mdpi.comresearchgate.net It provides a detailed picture of the bonding and lone-pair orbitals, helping to rationalize the stability arising from electron delocalization from occupied to unoccupied orbitals.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Representative Benzoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | -6.303 | -2.243 | 4.06 |

| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.0 |

Note: This data, derived from DFT calculations, illustrates the typical range of FMO energies for complex benzoic acid derivatives. niscpr.res.inactascientific.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. niscpr.res.in It visualizes the total electron density on the molecular surface, color-coding regions of different electrostatic potential. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. niscpr.res.inresearchgate.net Green areas denote neutral potential.

In studies of benzoic acid derivatives, MEP maps consistently show the most negative potential (red) located around the carbonyl oxygen atom of the carboxylic acid group, identifying it as a primary site for electrophilic interaction. niscpr.res.inucl.ac.uk Conversely, the hydrogen atom of the hydroxyl group typically appears as a region of high positive potential (blue), indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. niscpr.res.inresearchgate.net For Benzoic acid, 4-(1-hexyn-1-yl)-, an MEP analysis would similarly highlight the reactivity of the carboxylic acid group and would also reveal the electronic nature of the hexynyl substituent and its influence on the aromatic ring's electrostatic potential.

Chemical Reactivity Descriptors (e.g., Ionization Energy, Chemical Hardness, Electrophilicity Index, Fukui Functions)

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. actascientific.com These descriptors include ionization energy (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).

Ionization Energy (I ≈ -EHOMO): The energy required to remove an electron. actascientific.com

Chemical Hardness (η = (I - A)/2): Measures resistance to change in electron distribution. actascientific.com

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. actascientific.com

Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule. semanticscholar.org They quantify the change in electron density at a specific point when the total number of electrons in the system changes, identifying sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. semanticscholar.org For substituted benzoic acids, Fukui functions have been used to explain how different substituents influence the acidity and reactivity of the molecule. semanticscholar.org

Table 3: Calculated Global Reactivity Descriptors for a Benzoic Acid Derivative

| Parameter | Formula | Value (eV) |

| HOMO Energy | EHOMO | -6.82 |

| LUMO Energy | ELUMO | -1.82 |

| Ionization Energy | I ≈ -EHOMO | 6.82 |

| Electron Affinity | A ≈ -ELUMO | 1.82 |

| Energy Gap | ΔE = I - A | 5.00 |

| Chemical Hardness | η = (I - A) / 2 | 2.50 |

| Electronegativity | χ = (I + A) / 2 | 4.32 |

| Electrophilicity Index | ω = χ² / (2η) | 3.73 |

Note: This data is for 4-(carboxyamino)-benzoic acid and serves as an illustrative example. actascientific.com

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of a molecule using methods like DFT, a set of vibrational modes and their corresponding frequencies can be predicted. mdpi.comactascientific.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental data. elixirpublishers.com

For benzoic acid derivatives, vibrational analyses allow for the confident assignment of key functional group vibrations:

O-H Stretch: Typically a broad band, sensitive to hydrogen bonding. Calculated values for benzoic acid derivatives appear around 3500-3600 cm⁻¹. mdpi.comactascientific.com

C-H Stretch (Aromatic): Generally found in the 3000-3120 cm⁻¹ region. actascientific.com

C≡C Stretch: The alkyne stretch in Benzoic acid, 4-(1-hexyn-1-yl)- would be a key characteristic band, typically appearing in the 2100-2260 cm⁻¹ region.

C=O Stretch: A strong absorption from the carbonyl group, usually observed around 1700 cm⁻¹.

C-O Stretch & O-H Bend: Found in the 1200-1400 cm⁻¹ region, often coupled. actascientific.com

Potential Energy Distribution (PED) analysis is used to characterize each vibrational mode by quantifying the contribution of different internal coordinates (stretching, bending, torsion) to that mode. mdpi.comactascientific.com This detailed assignment is crucial for a complete understanding of the molecule's vibrational properties.

Advanced Applications and Functional Material Development Utilizing Benzoic Acid, 4 1 Hexyn 1 Yl

Applications in Complex Organic Synthesis as a Versatile Building Block

The dual functionality of 4-alkynyl benzoic acids makes them powerful tools in constructing complex molecular architectures. The carboxylic acid provides a handle for forming amides and esters or for directing metal-catalyzed reactions, while the alkyne group is a gateway to a multitude of transformations, including cycloadditions and cross-coupling reactions.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

Benzoic acid and its derivatives are foundational structures in medicinal chemistry, known for a wide array of pharmacological properties, including antimicrobial and anti-inflammatory activities. nih.govmdpi.com The introduction of an alkynyl chain, as seen in Benzoic acid, 4-(1-hexyn-1-yl)-, offers a strategic element for designing novel drug candidates. chemimpex.com This functional group can serve as a key intermediate for building more complex molecular scaffolds targeting specific biological pathways. chemimpex.com

Research on related structures demonstrates this potential. For instance, 4-hydroxybenzoic acid (4HBA) is a precursor for parabens, which are widely used as preservatives in pharmaceuticals and food. nih.gov The synthesis of new amide and thiol derivatives from p-aminobenzoic acid highlights a common strategy where the benzoic acid core is modified to produce compounds with potential biological activities. researchgate.net The alkyne moiety in Benzoic acid, 4-(1-hexyn-1-yl)- can be envisioned to participate in "click chemistry" reactions to link the molecule to other biomolecules or to form part of a larger, more complex active pharmaceutical ingredient.

Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and alkynyl-substituted aromatics are premier starting materials for their synthesis. nih.gov The alkyne group is highly reactive and can be transformed into a wide variety of cyclic systems. Research on alkynyl aldehydes, which share the reactive alkyne feature, shows their utility in constructing N-, O-, and S-containing heterocycles through reactions with compounds like amines, hydrazines, and isonitriles. nih.gov

Similarly, the combination of a benzoic acid and an alkyne offers multiple pathways to heterocyclic structures. The synthesis of 1,2,4-oxadiazoles from substituted benzoic acids is a well-established method. researchgate.net Other work has shown that benzoic acid derivatives can be starting points for synthesizing larger heterocyclic rings such as oxazepines and thiazepines. researchgate.net The internal alkyne of Benzoic acid, 4-(1-hexyn-1-yl)- can readily participate in cycloaddition reactions to form five- or six-membered rings, a foundational strategy in medicinal chemistry.

| Precursor Type | Resulting Heterocycle(s) | Synthetic Approach |

| Alkynyl Aldehydes | 1,2,3-Triazoles, Pyrazoles, Pyrimidines | Cyclization with various reagents (e.g., sodium azide (B81097), hydrazines) nih.gov |

| p-Aminobenzoic Acid | Oxazepines, Thiazepines, Tetrazoles | Reaction of derived Schiff bases with anhydrides or sodium azide researchgate.net |

| Substituted Tolyl-1,2,4-oxadiazoles | Benzoic acids containing a 1,2,4-oxadiazole (B8745197) ring | Catalytic oxidation of the tolyl group researchgate.net |

Role in Polymer Chemistry and Macromolecular Science

In macromolecular science, monomers containing both a rigid structural element and a reactive functional group are highly sought after for creating materials with tailored properties. Benzoic acid, 4-(1-hexyn-1-yl)- fits this description perfectly, offering a combination of rigidity from the benzene (B151609) ring and reactivity from the alkyne and carboxylic acid groups.

Integration into Functional Polymers via Alkyne Polymerization

The alkyne group is a versatile handle for polymer synthesis and modification. While direct polymerization of internal alkynes like the 1-hexynyl group can be challenging, it is highly effective in other polymerization techniques, most notably thiol-yne "click" chemistry. nih.gov In this process, the alkyne can react sequentially with two thiol groups, forming a highly cross-linked polymer network. This method is known for its high efficiency and tolerance to various functional groups. nih.gov

The synthesis of alkyne-functionalized polyesters has been demonstrated, where the alkyne is later used as a site for photo-initiated cross-linking. nih.gov This approach allows for the creation of elastomers with tunable mechanical properties suitable for biomedical applications. nih.gov The benzoic acid moiety can be incorporated into the polymer backbone, for example, through multicomponent reactions like the Passerini or Ugi reactions, which are powerful tools for creating diverse polyamides and polyesters. researchgate.net

Development of Advanced Polymer Precursors with Tunable Properties

The structure of Benzoic acid, 4-(1-hexyn-1-yl)- makes it an excellent precursor for advanced polymers where property tuning is essential. The rigid benzoic acid core is a common feature in liquid crystalline polymers, where the molecules self-assemble into ordered structures. nih.gov By incorporating such a monomer into a polymer chain, it is possible to impart liquid crystalline behavior.

Furthermore, the compound can be used to create functional polymer precursors that can be modified post-polymerization. For example, an alkyne-functionalized polyester (B1180765) can be synthesized and then cross-linked to a desired density using light, allowing for precise control over the final material's properties, such as stiffness and degradation rate. nih.gov The ability to create amphiphilic star-shaped block copolymers using a benzoic acid derivative in a multicomponent polymerization further illustrates the potential for creating complex and tunable macromolecular architectures. researchgate.net

| Polymer Type | Role of Benzoic Acid/Alkyne Precursor | Resulting Properties |

| Cross-linked Polyesters | Provides alkyne sites for thiol-yne click chemistry nih.gov | Tunable mechanical properties, biocompatibility, controlled degradation nih.gov |

| Liquid Crystalline Polymers | Acts as a rigid mesogenic unit nih.gov | Ordered structures, anisotropic properties nih.gov |

| Polyamides/Polyesters | Monomer in multicomponent polymerization (e.g., Ugi reaction) researchgate.net | Functional side chains, diverse structures researchgate.net |

| Crystalline Polymer Blends | Guest molecule within crystalline cavities of a host polymer mdpi.com | Segregation of functional molecules, modified material properties mdpi.com |

Engineering of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from molecular building blocks. The properties of these materials, such as pore size and chemical functionality, are directly determined by the geometry and functionality of the building blocks. Benzoic acid, 4-(1-hexyn-1-yl)- is an ideal candidate as a linker or modulator in the synthesis of these advanced materials.

The carboxylic acid group is a primary functional group used to build MOFs, where it coordinates to metal ions or clusters to form the framework. The use of carboxylate linkers, such as 1,3,5-tris(4-carboxyphenyl)benzene, is a cornerstone of MOF chemistry. researchgate.net In COF synthesis, benzoic acid derivatives can play a crucial role as well. For instance, para-substituted benzoic acids have been used as catalysts and modulators to control the crystallization and morphology of COFs. rsc.orgnih.gov

The presence of the 1-hexynyl group on the benzoic acid linker would introduce a highly valuable functional handle within the pores of the resulting MOF or COF. This alkyne group could be used for post-synthetic modification, allowing for the covalent attachment of catalytic sites, recognition units, or other functional molecules. The ability to construct COFs with dual linkages, such as imine and olefin, in a one-step synthesis demonstrates the sophisticated control that can be achieved, and an alkyne-containing linker would further expand these possibilities. rsc.org Furthermore, Brønsted acid-functionalized MOFs, which are analogous to frameworks built with carboxylic acids, have shown significant catalytic activity, an application that could be enhanced or modified by an accessible alkyne group. nih.govnih.gov

| Framework Type | Role of Benzoic Acid, 4-(1-hexyn-1-yl)- | Potential Application |

| Metal-Organic Framework (MOF) | Carboxylate group acts as a linker to metal nodes researchgate.netnih.gov | Gas storage, catalysis, chemical sensing nih.gov |

| Covalent Organic Framework (COF) | Acts as a modulator/catalyst in synthesis rsc.orgnih.gov | Control of crystal size and morphology rsc.orgnih.gov |

| Functionalized MOF/COF | Alkyne group serves as a point for post-synthetic modification mdpi.com | Tunable pore chemistry, heterogeneous catalysis rsc.orgmdpi.com |

Design and Synthesis of Linkers for Porous Crystalline Materials

There is no specific information available in the reviewed literature on the use of Benzoic acid, 4-(1-hexyn-1-yl)- as a linker in the synthesis of porous crystalline materials like MOFs. The design and synthesis of MOFs are critically dependent on the geometry and functionality of the organic linkers used. nist.gov While numerous benzoic acid derivatives have been employed to create MOFs with diverse topologies and properties, specific examples utilizing the 4-(1-hexyn-1-yl)- substituent are not documented. nih.govnih.gov

Tailoring Framework Properties via Alkynyl Benzoic Acid Inclusion

In the absence of frameworks constructed from Benzoic acid, 4-(1-hexyn-1-yl)-, there is no data on how its inclusion would tailor framework properties. Generally, the incorporation of functional groups like alkynes into MOF linkers can influence properties such as porosity, gas sorption, and the potential for post-synthetic modification. The specific impact of the 1-hexynyl group on framework characteristics such as pore size, stability, and selective adsorption has not been investigated.

Catalytic Chemistry: Ligand Design and Substrate in Transformative Reactions

Development of Ligands for Transition-Metal Catalysts

Conclusion and Future Research Perspectives for Benzoic Acid, 4 1 Hexyn 1 Yl Studies

Synthesis of Key Research Findings and Potentials

Benzoic acid, 4-(1-hexyn-1-yl)- has emerged as a significant and versatile building block in the field of functional organic chemistry. Research has established its role primarily as a rigid, linear scaffold amenable to further functionalization through its two key reactive sites: the carboxylic acid group and the terminal alkyne. The alkyne group, in particular, serves as a powerful handle for a variety of chemical transformations. openaccesspub.org

Key findings demonstrate that this compound is a crucial intermediate in the synthesis of complex organic materials. Its rigid rod-like structure, conferred by the para-substituted benzene (B151609) ring and the linear hexynyl chain, makes it an ideal component for the construction of liquid crystals and other materials with anisotropic properties. The primary synthetic route to this compound and its derivatives is the Sonogashira cross-coupling reaction, typically involving a 4-halobenzoic acid derivative and 1-hexyne.

The potential of Benzoic acid, 4-(1-hexyn-1-yl)- lies in its modular nature. The carboxylic acid function allows for esterification or amidation, enabling its incorporation into polymers, dendrimers, or larger supramolecular assemblies. The terminal alkyne is a gateway to a rich variety of reactions, including:

Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC), providing a highly efficient method for linking the molecule to other molecular fragments, surfaces, or biomolecules.

Further Cross-Coupling: The alkyne can undergo further coupling reactions, such as Glaser or Eglinton couplings, to form conjugated dimeric structures (diynes), which are of interest for their electronic properties.

Polymerization: It can serve as a monomer in the synthesis of poly(alkyne)s or be incorporated into copolymers, leading to materials with potential applications in electronics and optics. openaccesspub.org

The combination of a benzoic acid moiety, a common structural motif in pharmaceuticals, with a reactive alkyne handle also suggests potential applications in medicinal chemistry and chemical biology as a fragment for drug discovery or as a probe for activity-based protein profiling. researchgate.net

Table 1: Summary of Key Research Findings and Potential Applications

| Feature | Key Finding | Potential Application |

|---|---|---|

| Structural Motif | Rigid, linear bifunctional molecule. | Building block for liquid crystals, organic electronics, and polymers. |

| Reactivity (Alkyne) | Amenable to click chemistry, polymerization, and further cross-coupling reactions. nih.gov | Synthesis of complex macromolecules, functional materials, and bioconjugates. openaccesspub.org |

| Reactivity (Carboxylic Acid) | Can be converted to esters, amides, and other derivatives. | Anchoring to surfaces, incorporation into polyesters/polyamides, drug design. |

| Synthesis | Commonly prepared via Sonogashira coupling. | Provides a reliable route for producing substituted analogues. |

Identification of Critical Research Gaps and Emerging Challenges

Despite its utility, the full potential of Benzoic acid, 4-(1-hexyn-1-yl)- is yet to be realized, with several research gaps and challenges remaining.

Synthesis and Functionalization:

Greener Synthetic Routes: While the Sonogashira coupling is effective, it relies on transition-metal catalysts (typically palladium and copper), which can be costly and leave trace metal impurities in the final product. mdpi.com Developing more sustainable, catalyst-free, or recyclable catalyst systems for its synthesis is a significant challenge. mdpi.com

Selective C-H Functionalization: Current functionalization strategies focus on the alkyne and carboxyl groups. The development of methods for the selective C-H functionalization of the aromatic ring (ortho or meta to the existing groups) would open up avenues for creating more complex, three-dimensional structures from this linear scaffold. nih.govresearchgate.net This remains a substantial unmet catalytic challenge for benzoic acid derivatives in general. researchgate.net

Material Properties and Applications:

Monomer vs. Polymer Properties: Most research focuses on the properties of the final materials derived from this compound. There is a lack of detailed studies on the fundamental photophysical and electronic properties of the monomer itself. A deeper understanding of the monomer could inform the design of more advanced materials.

Limited Scope of Application: The application of Benzoic acid, 4-(1-hexyn-1-yl)- has been somewhat narrowly focused on liquid crystals and as a linker molecule. Its potential in other areas, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in metal-organic frameworks (MOFs), remains largely unexplored.

Biological and Medicinal Chemistry:

Biocompatibility and Bioactivity: While the benzoic acid motif is common in drugs, the introduction of the hexynyl group could significantly alter its biological properties. nih.gov There is a critical gap in our understanding of the cytotoxicity, metabolic stability, and potential biological activity of this compound and its simple derivatives.

Future Directions for Academic Exploration and Innovation in Functional Organic Chemistry

The identified gaps point toward several exciting future directions for research on Benzoic acid, 4-(1-hexyn-1-yl)- and related structures.

Advanced Synthesis and Catalysis:

Flow Chemistry: Implementing flow chemistry for the synthesis of Benzoic acid, 4-(1-hexyn-1-yl)- could enable safer, more scalable, and highly pure production, which is crucial for applications in electronic materials.

Photoredox and Electrocatalysis: Exploring photoredox or electrochemical methods for both its synthesis and subsequent functionalization could provide greener and more efficient reaction pathways, potentially avoiding the use of expensive transition metals. beilstein-journals.org

Directed C-H Functionalization: A major push towards developing novel directing groups or catalyst systems that can selectively functionalize the C-H bonds on the aromatic ring would be a significant breakthrough, allowing for the creation of novel isomers and highly decorated functional molecules. nih.govresearchgate.net

Novel Materials and Supramolecular Chemistry:

Conjugated Polymers: A systematic investigation into the polymerization of Benzoic acid, 4-(1-hexyn-1-yl)- and its derivatives could lead to new classes of conjugated polymers. The interplay between the rigid backbone and flexible alkyl chains could result in materials with interesting self-assembly properties, suitable for sensors or printable electronics.

Smart Materials: By attaching stimuli-responsive units to either the alkyne or the carboxyl end, researchers could design "smart" materials that change their properties (e.g., color, fluorescence, or solubility) in response to external triggers like pH, light, or temperature.

Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in the synthesis of MOFs could yield materials with high porosity and tailored functionality, suitable for gas storage, separation, or catalysis.

Interdisciplinary Applications:

Chemical Biology Probes: Functionalizing the alkyne via click chemistry with fluorescent dyes or affinity tags could create molecular probes to study biological processes. researchgate.net The benzoic acid could act as a vector to target specific enzymes or receptors.

Drug Discovery: The compound could be used as a starting point in fragment-based drug discovery campaigns. Its rigid structure and reactive handle allow for the systematic exploration of chemical space around a core scaffold.

Table 2: Future Research Directions and Potential Impact

| Research Direction | Specific Goal | Potential Impact |

|---|---|---|

| Advanced Synthesis | Develop flow chemistry and photocatalytic routes for synthesis and C-H functionalization. beilstein-journals.org | Increased scalability, purity, and access to novel derivatives; reduced environmental impact. |

| Polymer Chemistry | Synthesize and characterize novel polymers and copolymers based on this monomer. | Development of new functional polymers for organic electronics and sensors. |

| Smart Materials | Incorporate stimuli-responsive moieties onto the molecular scaffold. | Creation of materials for advanced applications in sensing, drug delivery, and adaptive optics. |

| Chemical Biology | Use as a scaffold for creating molecular probes and in fragment-based screening. researchgate.net | New tools for studying biological systems and novel starting points for drug discovery. |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Benzoic acid, 4-(1-hexyn-1-yl)- |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1-hexyn-1-yl)benzoic acid, and what reaction conditions should be prioritized for high yield?

- Methodological Answer : The synthesis typically involves coupling a hexynyl group to the benzoic acid core. A Sonogashira coupling between 4-iodobenzoic acid and 1-hexyne is a viable route, using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in a mixed solvent system (THF/DMF) under inert conditions . Purification via column chromatography with ethyl acetate/hexane gradients is recommended. Key parameters include:

- Temperature: 60–80°C to balance reaction rate and catalyst stability.

- Base: Triethylamine or DIPEA to scavenge HI byproducts.

- Yield optimization: Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 3:7 EtOAc/hexane).

Q. Which spectroscopic techniques are most effective for characterizing 4-(1-hexyn-1-yl)benzoic acid, and how should data interpretation be approached?

- Methodological Answer :

- NMR :

- ¹H NMR : The alkyne proton (≡C-H) appears as a sharp singlet at δ 1.8–2.2 ppm. Aromatic protons (benzoic acid) show splitting patterns due to substituent effects .

- ¹³C NMR : The alkyne carbons (C≡C) resonate at δ 70–85 ppm (sp-hybridized carbons).

- IR : Confirm the alkyne stretch (C≡C) at ~2100–2260 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .

- Mass Spectrometry (HRMS) : Use ESI or EI to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How does the stability of 4-(1-hexyn-1-yl)benzoic acid vary under different storage conditions?

- Methodological Answer : Stability is influenced by:

- Temperature : Store at –20°C in inert atmosphere (argon) to prevent alkyne oxidation or polymerization.

- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the carboxylic acid group.

- Light : Protect from UV exposure to minimize photodegradation .

Thermodynamic data from similar benzoic acid derivatives (e.g., ΔrH° for hydrolysis reactions) suggests that hydrolysis is exothermic (~–20 kJ/mol), requiring anhydrous storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 1-hexynyl substituent in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The electron-withdrawing nature of the alkyne group (via sp-hybridization) deactivates the benzene ring, directing EAS to the meta position relative to the substituent. Experimental validation can involve:

- Nitration : Monitor regioselectivity using HNO₃/H₂SO₄ and analyze products via HPLC or GC-MS.

- Computational Modeling : Compare experimental results with DFT-calculated Fukui indices to predict reactivity .

Q. How can computational chemistry (e.g., DFT) predict the electronic and steric effects of the 1-hexynyl substituent on benzoic acid’s reactivity?

- Methodological Answer :

- DFT Workflow :

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps to visualize electron-rich/-poor regions.

Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Validation : Compare computational predictions (e.g., bond lengths, angles) with crystallographic data from related compounds .

Q. What strategies resolve contradictions between experimental reaction outcomes and computational predictions for derivatives of 4-(1-hexyn-1-yl)benzoic acid?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography, and IR).

- Error Analysis : Reassess computational parameters (e.g., basis set, solvation models) if experimental yields deviate >10% from predictions.

- Thermochemical Data : Reference experimental ΔrH° values (e.g., –20.6 kJ/mol for hydrolysis ) to refine computational enthalpy calculations.

Q. How can the biological activity of 4-(1-hexyn-1-yl)benzoic acid be systematically evaluated in enzyme inhibition studies?

- Methodological Answer :

- Assay Design : Use tyrosinase or cytochrome P450 inhibition assays, comparing IC₅₀ values with control inhibitors (e.g., benzoic acid derivatives ).

- Competitive Binding Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).

- Structural Analysis : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.